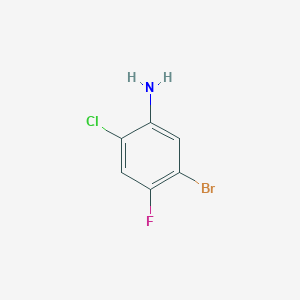

5-Bromo-2-chloro-4-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

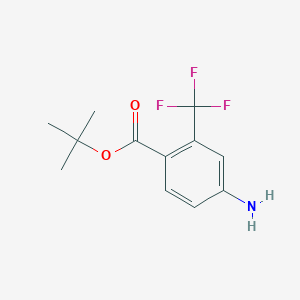

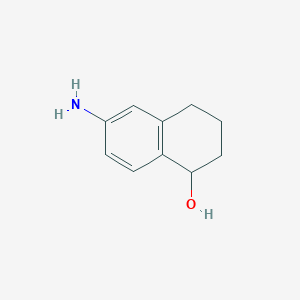

5-Bromo-2-chloro-4-fluoroaniline is a pharmaceutical intermediate . It is an aryl fluorinated building block .

Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-4-fluoroaniline has been demonstrated on a large scale, providing the target product in 97% purity . It serves as a useful building block for the preparation of a series of 3,4,5-substituted-7-azaindole derivatives .Molecular Structure Analysis

The molecular formula of 5-Bromo-2-chloro-4-fluoroaniline is C6H4BrClFN . The molecular weight is 224.46 g/mol . The InChI code and key are available .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-chloro-4-fluoroaniline is 224.46 g/mol . It has a topological polar surface area of 26 Ų . The compound has a complexity of 124 . It has a covalently-bonded unit count of 1 . The compound is canonicalized .Scientific Research Applications

Pharmacology: Drug Synthesis Intermediate

5-Bromo-2-chloro-4-fluoroaniline is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure makes it a valuable precursor in the construction of complex molecules for medicinal chemistry. The compound’s ability to undergo further functionalization makes it suitable for creating a diverse array of pharmacologically active agents .

Material Science: Polymer Research

In material science, this compound finds application in the development of novel polymers. Its inclusion in polymer chains can potentially alter the physical properties of the material, such as thermal stability and rigidity. Researchers explore its use in creating high-performance materials with specific desired characteristics .

Organic Synthesis: Building Blocks

5-Bromo-2-chloro-4-fluoroaniline serves as a building block in organic synthesis. It is involved in various coupling reactions and can be used to introduce halogen atoms into organic frameworks, which is a crucial step in the synthesis of many organic compounds, including natural products and potential drug candidates .

Analytical Chemistry: Chromatography Standards

This compound can be employed as a standard or reference material in analytical methods such as chromatography. Its distinct chemical properties allow for its use in method development and calibration, ensuring accurate and precise analytical results .

Agricultural Research: Pesticide Development

In the field of agriculture, 5-Bromo-2-chloro-4-fluoroaniline may be used in the synthesis of pesticides. Its halogenated nature is often sought after in the design of compounds with pesticidal activity, aiming to improve crop protection against various pests .

Environmental Studies: Pollutant Analysis

Environmental studies may leverage 5-Bromo-2-chloro-4-fluoroaniline in the analysis of pollutants. Its stability and detectable properties make it a candidate for tracing and studying the behavior of similar compounds in environmental samples, aiding in the assessment of pollution levels and ecological impact .

Safety and Hazards

5-Bromo-2-chloro-4-fluoroaniline is considered hazardous . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity with a single exposure, particularly to the respiratory system .

Relevant Papers Relevant papers on 5-Bromo-2-chloro-4-fluoroaniline can be found in the references .

Mechanism of Action

Target of Action

Anilines, the class of compounds to which it belongs, are known to interact with various enzymes and receptors in the body .

Mode of Action

Anilines typically act through nucleophilic substitution reactions . The presence of halogens (bromine, chlorine, and fluorine) on the aromatic ring may influence the compound’s reactivity and interaction with its targets.

Biochemical Pathways

Anilines are generally involved in various metabolic pathways, undergoing reactions such as hydroxylation .

Pharmacokinetics

It’s known that anilines are efficiently metabolized, primarily by hydroxylation, with subsequent sulfate or glucuronide formation . Most of the dose is typically excreted in the urine within 24 hours .

Result of Action

It’s known that some anilines can exert toxic effects through hydroxylation and subsequent p-benzoquinonimine formation .

properties

IUPAC Name |

5-bromo-2-chloro-4-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPDUFGUFFLQSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743180 |

Source

|

| Record name | 5-Bromo-2-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-4-fluoroaniline | |

CAS RN |

305795-89-5 |

Source

|

| Record name | 5-Bromo-2-chloro-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305795-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)

![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)

![Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-](/img/structure/B1374719.png)

![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)

![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)